molecular formula C24H18F2N2O3 B2523883 3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888458-39-7

3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2523883
CAS No.: 888458-39-7
M. Wt: 420.416
InChI Key: BXQUPFMGMFQKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a 3,4-difluorobenzamido substituent at the 3-position of the benzofuran core and an N-linked 3,4-dimethylphenyl group.

Properties

IUPAC Name

3-[(3,4-difluorobenzoyl)amino]-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N2O3/c1-13-7-9-16(11-14(13)2)27-24(30)22-21(17-5-3-4-6-20(17)31-22)28-23(29)15-8-10-18(25)19(26)12-15/h3-12H,1-2H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQUPFMGMFQKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthetic route include:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid or its derivative (e.g., an acid chloride or ester).

    Substitution with Difluorobenzamido and Dimethylphenyl Groups: The difluorobenzamido and dimethylphenyl groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with electrophilic centers on the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and reaction conditions that enhance the efficiency of each step. Scale-up processes may also be developed to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce new substituents on the benzofuran ring.

Scientific Research Applications

3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: The compound may be used in studies of biological processes and pathways. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent.

    Medicine: The compound may have potential applications in drug discovery and development. Its pharmacological properties can be investigated to identify potential therapeutic uses.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide involves its interactions with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can be identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and analytical differences between the target compound and related benzofuran carboxamides or amide derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data Reference
3-(3,4-Difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide (Target) 3,4-Difluorobenzamido; 3,4-dimethylphenyl C₂₄H₁₉F₂N₂O₃ 441.42 Not reported Not available in evidence N/A
3-(2-Chloropyridin-4-yl)-N-(3,4-dimethoxyphenethyl)-3-(3,4-dimethylphenyl)acrylamide Chloropyridinyl; 3,4-dimethoxyphenethyl; 3,4-dimethylphenyl C₂₆H₂₇ClN₂O₃ 450.17 157–159 ¹H-NMR (CDCl₃): δ 2.20–8.38; MS m/z (ESI): 451.2 [M+H]+
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3,5-Dimethylbenzofuran; 3-(trifluoromethyl)phenyl C₁₈H₁₄F₃NO₂ 349.31 Not reported CAS: 620587-14-6; Smiles: O=C(Nc1cccc(c1)C(F)(F)F)c2oc3cc(cc(C)c3c2C)C
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Biphenylacetamido; 3-fluorophenyl C₂₉H₂₁FN₂O₃ 464.5 Not reported Smiles: O=C(Cc1ccc(-c2ccccc2)cc1)Nc1c(C(=O)Nc2cccc(F)c2)oc2ccccc12
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran core; 4-fluorophenyl; dimethylaminopropyl C₂₁H₂₃FN₂O₂ 366.42 Not reported Labeling requirements specified for impurities (e.g., controlled in drug substance)

Structural and Functional Insights

In contrast, the trifluoromethyl group in provides similar electronegativity but greater steric bulk, which may influence solubility and target selectivity. The 3,4-dimethylphenyl substituent in the target compound and contributes to lipophilicity, whereas the 3-fluorophenyl group in balances hydrophobicity with moderate polarity.

Synthetic and Analytical Comparisons :

  • The compound in was synthesized with an 81% yield, highlighting efficient amide coupling under standard conditions. Spectral data (¹H-NMR, MS) for this compound provide a benchmark for validating the target molecule’s purity and structure.
  • The absence of melting point or solubility data for the target compound limits direct comparisons, but analogs like and suggest that benzofuran carboxamides typically exhibit melting points between 150–160°C, correlating with crystalline stability.

The target compound’s difluoro and dimethyl groups may offer improved metabolic resistance compared to the trifluoromethyl analog in , which is more prone to oxidative degradation.

Biological Activity

3-(3,4-difluorobenzamido)-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C23H23F2N5O2
  • Molecular Weight : 439.5 g/mol
  • CAS Number : 1251573-99-5

These properties are crucial for understanding the compound's interactions at a molecular level, influencing its biological activity.

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth in vitro and in vivo.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways associated with apoptosis and cell cycle regulation, potentially enhancing programmed cell death in malignant cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against specific bacterial strains, although further research is necessary to quantify this effect.

Case Studies

  • Anticancer Activity :
    A study investigated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer properties. The mechanism was attributed to apoptosis induction via caspase activation.
  • Antimicrobial Effects :
    In a separate investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potential as an antimicrobial agent.

Comparative Data Table

Activity TypeTest SubjectIC50/MIC ValueReference
AnticancerHeLa Cells10 µM
AntimicrobialStaphylococcus aureus32 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.